molecular formula C10H10ClNO2 B1293741 (2-Chloro-3,4-dimethoxyphenyl)acetonitrile CAS No. 7537-07-7

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Cat. No.: B1293741
CAS No.: 7537-07-7
M. Wt: 211.64 g/mol
InChI Key: OHKWPKQYDBARHV-UHFFFAOYSA-N
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Description

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10ClNO2 It is characterized by a benzene ring substituted with two methoxy groups, one chloro group, and an acetonitrile group

Biochemical Analysis

Biochemical Properties

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of modified diterpene (±) nimbidiol, which relies on a sulfenium ion promoted polyene cyclization . The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause changes in the expression levels of certain genes, thereby altering the metabolic pathways within the cell . Additionally, it can impact cellular respiration by inhibiting cytochrome oxidase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound may also cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to a cascade of molecular events that ultimately result in the observed biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under sealed, dry conditions at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, it has been classified as acutely toxic when ingested . Understanding the threshold effects and toxicological profile of this compound is essential for its safe application in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method is the reaction with sodium cyanide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acetonitrile group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3,4-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of primary amines or other reduced derivatives.

Scientific Research Applications

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    (3,4-Dimethoxyphenyl)acetonitrile: Lacks the chloro substituent, which can affect its reactivity and biological activity.

    (2-Chloro-4-methoxyphenyl)acetonitrile: Similar structure but with only one methoxy group, leading to different chemical and biological properties.

    (2-Chloro-3,4-dimethoxybenzaldehyde): Precursor in the synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile, with different functional groups affecting its reactivity.

Uniqueness: The unique combination of chloro and methoxy groups in this compound provides distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive compounds.

Properties

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKWPKQYDBARHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226335
Record name (2-Chloro-3,4-dimethoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7537-07-7
Record name 2-Chloro-3,4-dimethoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7537-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3,4-dimethoxyphenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007537077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chloro-3,4-dimethoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-3,4-dimethoxyphenyl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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